N-(5-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic heteroaromatic core fused with an acetamide side chain. Its structure includes a 5-chloro-2-methylphenyl group and a 4-methylphenyl substituent on the pyrazine ring. The presence of these electron-withdrawing (chloro) and electron-donating (methyl) groups influences its physicochemical properties, such as solubility and lipophilicity, and may modulate interactions with biological targets .
Properties
Molecular Formula |
C22H19ClN4O2 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-14-3-6-16(7-4-14)19-12-20-22(29)26(9-10-27(20)25-19)13-21(28)24-18-11-17(23)8-5-15(18)2/h3-12H,13H2,1-2H3,(H,24,28) |
InChI Key |
DWPBGEBCFWYBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrazolo[1,5-a]pyrimidine scaffold, which this compound incorporates, is known for various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine core exhibit various mechanisms of action. These may include:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Antiviral Activity : Certain pyrazolo derivatives have demonstrated efficacy against viral infections by targeting viral replication processes.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a compound similar to this compound was evaluated for its cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 0.25 | |
| Compound B | MCF-7 | 0.15 | |
| This compound | A549 | TBD | Current Study |
Antimicrobial Activity
The antimicrobial potential of the compound has also been assessed. Pyrazolo derivatives have shown activity against various bacterial strains, suggesting their use in treating infections.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 10 | |
| Compound D | S. aureus | 15 | |
| This compound | TBD | TBD | Current Study |
Case Studies
- In Vitro Studies : In vitro studies have shown that the compound exhibits significant cytotoxicity towards lung cancer cells (A549), with ongoing research to determine its mechanism of action and potential pathways involved.
- In Vivo Studies : Preliminary in vivo studies are underway to evaluate the efficacy and safety profile of this compound in animal models.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations:
Core Heterocycle Modifications :
- Pyrazolo[1,5-a]pyrazine derivatives (target compound, ) exhibit distinct electronic profiles compared to pyrazolo[3,4-d]pyrimidine () or pyrazolo[1,5-a]pyrimidine () analogs. The pyrazine ring in the target compound provides a planar structure conducive to π-π stacking interactions, whereas pyrimidine cores may enhance hydrogen bonding due to additional nitrogen atoms.
Substituent Effects: Halogen Substitutions: The chloro group in the target compound (R1) may improve target binding via halogen bonding, as seen in kinase inhibitors . Aromatic Substituents: The 4-methylphenyl group (R3) in the target compound balances lipophilicity and metabolic stability. Ethyl-substituted analogs () show lower molecular weights but may exhibit faster clearance.
Biological Activity Trends :
- Sulfanyl-containing derivatives () demonstrate improved metabolic stability, likely due to reduced oxidative metabolism.
- Compounds with fused triazolo rings (e.g., ) exhibit enhanced antiviral activity, suggesting that core expansion could be a viable strategy for optimizing the target compound’s efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
